(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol
Description
“(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol” is a chiral heterocyclic compound featuring a pyrrolidine ring substituted at the 1-position with a 5-nitrobenzo[d]thiazol-2-yl group and a hydroxyl group at the 3-position. The (R)-configuration at the pyrrolidine-3-ol center confers stereochemical specificity, which is critical for interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C11H11N3O3S |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
(3R)-1-(5-nitro-1,3-benzothiazol-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H11N3O3S/c15-8-3-4-13(6-8)11-12-9-5-7(14(16)17)1-2-10(9)18-11/h1-2,5,8,15H,3-4,6H2/t8-/m1/s1 |
InChI Key |
UKZGVQVXYGPVKG-MRVPVSSYSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CC1O)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method starts with the nitration of benzo[d]thiazole to introduce the nitro group. This is followed by the formation of the pyrrolidin-3-ol ring through cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced techniques such as microreactors to control reaction parameters precisely, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities, making it a subject of interest in pharmacological research:
- Antibacterial and Antifungal Activity : The presence of the nitro group and thiazole ring suggests potential antibacterial and antifungal properties. Compounds with similar structures have been documented to possess significant antimicrobial effects, indicating that (R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol may also be effective against various pathogens .
- Neuroprotective Effects : Pyrrolidine derivatives are often linked to neuroprotective effects. Research indicates that compounds with a pyrrolidine structure can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .
- Pharmacokinetic Interactions : Studies suggest that this compound interacts with enzymes involved in metabolic pathways, influencing pharmacokinetics and pharmacodynamics in therapeutic contexts.
Applications in Drug Development
The unique structural features of this compound make it a valuable candidate in drug discovery:
- Targeted Drug Design : The compound's ability to bind selectively to various biological targets enhances its potential as a lead compound in the development of new therapeutics for diseases such as infections and neurological disorders .
- Synthesis of Derivatives : The synthesis of derivatives based on this compound can lead to the development of novel drugs with improved efficacy and reduced side effects. The structural modifications can enhance specific biological activities while minimizing toxicity .
Case Studies
Several studies have highlighted the applications and effectiveness of pyrrolidine derivatives:
- Antimicrobial Studies : Research has shown that derivatives of pyrrolidine exhibit significant antimicrobial activity against resistant strains of bacteria and fungi, supporting the potential use of this compound in treating infections .
- Neuropharmacological Research : Investigations into pyrrolidine-based compounds reveal their role as modulators of neurotransmitter systems, which could lead to advancements in treatments for mental health disorders such as depression or schizophrenia .
Mechanism of Action
The mechanism of action of ®-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets in biological systems. The nitrobenzothiazole moiety can interact with enzymes and receptors, modulating their activity. The pyrrolidin-3-ol structure can enhance the compound’s binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Benzothiazole Ring
The 5-nitro substituent distinguishes this compound from analogs with alternative benzothiazole modifications. For example:
- 6-Fluorobenzo[d]thiazol-2-yl derivatives (e.g., in ) replace the nitro group with a fluorine atom, which is less electron-withdrawing.
- Unsubstituted or phenyl-substituted benzothiazoles (e.g., in and ) lack the nitro group, resulting in diminished electron-deficient character. Such differences may impact π-π stacking interactions or redox activity in biological systems .
Pyrrolidine Ring Modifications and Stereochemistry
- (3S)- and (3R)-1-(2-Phenylethyl)pyrrolidin-3-ol derivatives (): These compounds feature a phenylethyl substituent on the pyrrolidine nitrogen, increasing hydrophobicity compared to the target compound’s nitrobenzothiazole group. The (R)-configuration in the target compound may enhance enantioselective binding compared to (S)-isomers, as observed in antiviral activity studies of related derivatives .
- Imidazolidine-triones (): These compounds replace the pyrrolidine ring with a rigid imidazolidine-trione core, limiting conformational flexibility. The pyrrolidine ring in the target compound allows for puckering (see ), which may facilitate adaptive binding to target sites .
Core Structural Variations
- Oxadiazinane and triazinane derivatives (): These compounds incorporate larger heterocyclic cores (e.g., 1,3,5-oxadiazinane), increasing ring size and altering hydrogen-bonding capacity.
Data Tables
Table 1: Structural and Electronic Comparison of Key Compounds
Biological Activity
(R)-1-(5-nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol is a chiral compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines its biological properties, interactions with biological targets, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₁₃N₃O₃S and a molecular weight of approximately 253.31 g/mol. The structure features a pyrrolidine ring substituted with a 5-nitrobenzo[d]thiazole moiety, which contributes to its unique chemical properties and biological activities.
Antibacterial and Antifungal Properties
This compound has been studied for its antibacterial and antifungal activities. The presence of the nitro group and thiazole ring is often associated with bioactivity against various pathogens. Preliminary studies indicate that this compound exhibits significant activity against certain strains of bacteria and fungi, suggesting its potential as an antimicrobial agent.
Neuroprotective Effects
Compounds containing pyrrolidine structures are linked to neuroprotective effects. Research indicates that this compound may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders .
Interaction Studies
Recent studies have focused on the interaction of this compound with various biological targets:
- Enzymatic Interactions : The compound shows binding affinity to enzymes involved in metabolic pathways, potentially influencing pharmacokinetics and pharmacodynamics.
- Receptor Interactions : Investigations into its interactions with receptors associated with neurotransmission have been conducted, indicating possible effects on mental health disorders.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrrolidine + 5-nitrobenzo[d]thiazole | Antibacterial, neuroprotective |
| 5-Nitrobenzo[d]thiazole | Nitro-substituted thiazole | Antimicrobial |
| Pyrrolidin-3-ol derivatives | Pyrrolidine with various substituents | Varies (antidepressant potential) |
| Thiazole-based compounds | Thiazole ring with diverse substituents | Varies (antifungal, anticancer) |
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in specific contexts:
- Antimicrobial Efficacy : In vitro tests demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values indicating strong potency compared to standard antibiotics .
- Neuroprotective Potential : A study evaluated the compound's ability to protect neuronal cells from oxidative stress, showing promising results in reducing cell death in models of neurodegeneration .
- Pharmacokinetic Studies : Research into the pharmacokinetic profile revealed favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
